

# Dose-limiting toxicities of ATN-224 observed in clinical trials

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## Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433

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## Technical Support Center: ATN-224 Clinical Trials

This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities of **ATN-224** observed in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ATN-224**?

**ATN-224** is a second-generation analogue of ammonium tetrathiomolybdate that acts as a copper-chelating agent.<sup>[1][2]</sup> Its therapeutic approach is based on reducing copper levels, which are essential for the activity of certain enzymes involved in angiogenesis and cellular defense against oxidative stress, such as superoxide dismutase 1 (SOD1).<sup>[3][4][5]</sup> By chelating copper, **ATN-224** can inhibit tumor growth and microvascular density.<sup>[1][2]</sup>

Q2: What were the primary objectives of the Phase I clinical trials for **ATN-224**?

The primary objectives of the Phase I clinical trials were:

- To determine the pharmacokinetic profile of **ATN-224**.<sup>[1][2]</sup>
- To evaluate the dose-limiting toxicities (DLTs).<sup>[1][2]</sup>
- To establish the maximum tolerated dose (MTD).

- To reduce serum copper levels, as measured by ceruloplasmin, to a target range of 5 to 15 mg/dL.[1][2]

Q3: What was the maximum tolerated dose (MTD) of **ATN-224** identified in clinical trials?

The maximum tolerated dose (MTD) for **ATN-224** was established at 300 mg/day.[1][2] The maximum administered dose reached 330 mg/day, at which point dose-limiting toxicities were observed.[1][2]

Q4: What are the specific dose-limiting toxicities (DLTs) associated with **ATN-224**?

The primary dose-limiting toxicity (DLT) observed at the 330 mg/day dose level was Grade 3 fatigue.[1][2] At the MTD of 300 mg/day, other significant toxicities included Grade 3 anemia, Grade 3 neutropenia, fatigue, and sulfur eructation.[1][2]

Q5: Were there any notable biochemical changes observed in patients treated with **ATN-224**?

Yes, treatment with **ATN-224** resulted in a significant reduction of over 90% in red blood cell superoxide dismutase 1 (SOD1) activity.[1][2] A reduction in circulating endothelial cells was also observed.[1][2]

## Data Presentation

Table 1: Summary of Dose-Limiting Toxicities and Key Dosages for **ATN-224**

Parameter	Value	Reference
Maximum Administered Dose	330 mg/day	[1][2]
Dose-Limiting Toxicity (DLT) at Maximum Dose	Grade 3 Fatigue	[1][2]
Maximum Tolerated Dose (MTD)	300 mg/day	[1][2]
Toxicities at MTD	Grade 3 Anemia, Grade 3 Neutropenia, Fatigue, Sulfur Eructation	[1][2]
Recommended Phase II Starting Dose	300 mg/day loading dose for 2 weeks, followed by a titrated maintenance dose	[1][2]

## Experimental Protocols

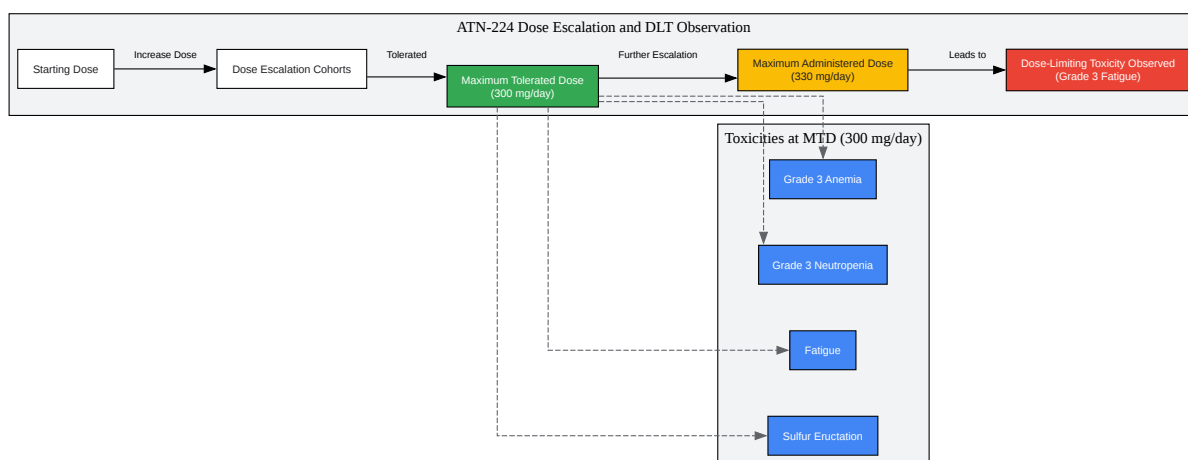
### Phase I Dose-Escalation Study Design

The Phase I clinical trial for **ATN-224** employed a dose-escalation design to determine the MTD and DLTs.

- Patient Population: The study enrolled patients with advanced solid tumors.[1][2]
- Dosing Regimen: Cohorts of patients were treated with escalating oral doses of **ATN-224**. [2] The treatment began with a loading dose until copper depletion was achieved, followed by a titrated maintenance dose.[1][2]
- Toxicity Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). A standard "3+3" dose-escalation design is common in such trials, where cohorts of 3 patients are enrolled at each dose level. If one patient experiences a DLT, 3 more patients are added to that cohort. The MTD is typically defined as the dose level at which less than two of the six patients experience a DLT.
- Biomarker Monitoring: Serum ceruloplasmin levels were monitored to assess the extent of copper depletion.[1][2] Red blood cell SOD1 activity and circulating endothelial cells were

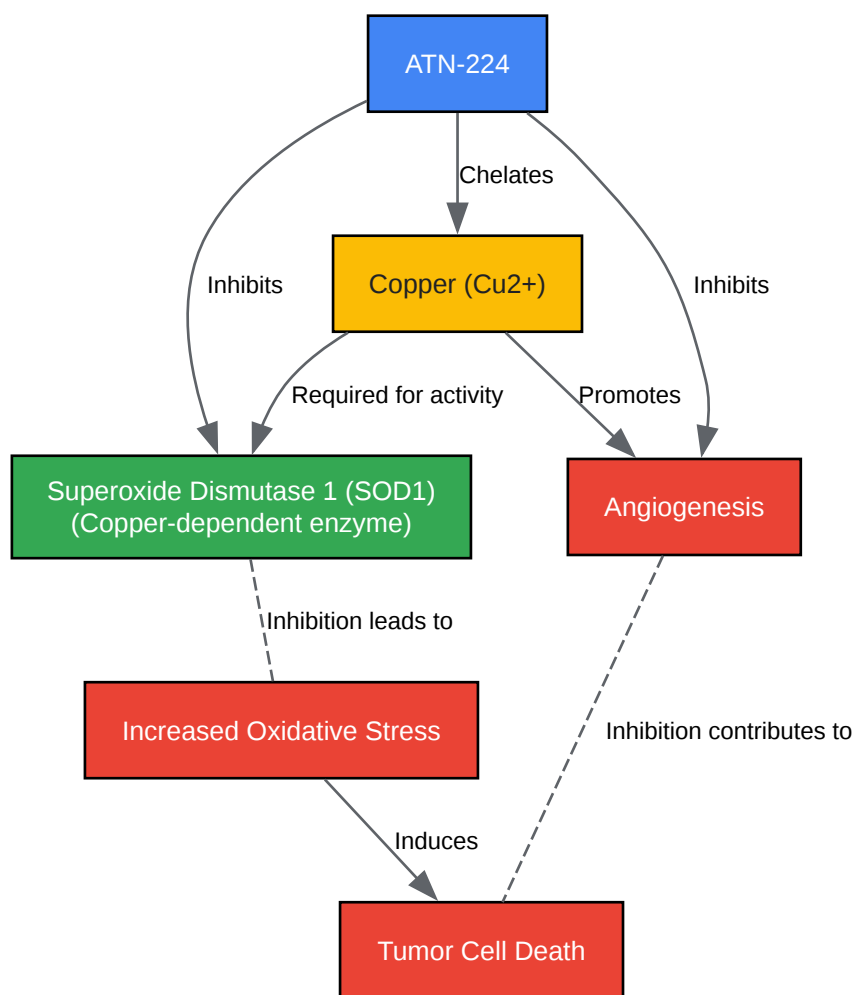
also measured as pharmacodynamic markers.[1][2]

## Visualizations



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Caption: Dose escalation pathway of **ATN-224** leading to the identification of the MTD and DLT.



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Caption: Mechanism of action of **ATN-224** leading to anti-tumor effects.

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